molecular formula C15H18O3 B14118443 (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one

Cat. No.: B14118443
M. Wt: 246.30 g/mol
InChI Key: KFTFXGZOTWLITC-NYYWCZLTSA-N
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Description

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a tetrahydrobenzo[b]oxecin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[b]oxecin core, followed by the introduction of the methoxy and methyl groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(5E)-10-methoxy-5-methyl-3,4,7,8-tetrahydro-1-benzoxecin-2-one

InChI

InChI=1S/C15H18O3/c1-11-4-3-5-12-10-13(17-2)7-8-14(12)18-15(16)9-6-11/h4,7-8,10H,3,5-6,9H2,1-2H3/b11-4+

InChI Key

KFTFXGZOTWLITC-NYYWCZLTSA-N

Isomeric SMILES

C/C/1=C\CCC2=C(C=CC(=C2)OC)OC(=O)CC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2)OC)OC(=O)CC1

Origin of Product

United States

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